7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride
CAS No.: 935466-96-9
Cat. No.: VC11698313
Molecular Formula: C7H10Cl2N4
Molecular Weight: 221.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 935466-96-9 |
|---|---|
| Molecular Formula | C7H10Cl2N4 |
| Molecular Weight | 221.08 g/mol |
| IUPAC Name | 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C7H8N4.2ClH/c8-3-6-5-1-2-9-7(5)11-4-10-6;;/h1-2,4H,3,8H2,(H,9,10,11);2*1H |
| Standard InChI Key | SLDGZIKVPCCDAT-UHFFFAOYSA-N |
| SMILES | C1=CNC2=NC=NC(=C21)CN.Cl.Cl |
| Canonical SMILES | C1=CNC2=NC=NC(=C21)CN.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s core structure consists of a 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bicyclic system merging pyrrole and pyrimidine rings. At the 4-position, a piperidin-4-ylmethanamine group is attached, with the dihydrochloride salt forming at the methanamine nitrogen (Figure 1). Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.22 g/mol |
| Solubility | Soluble in DMSO, methanol; sparingly soluble in water |
| Purity (HPLC) | ≥99.5% |
The dihydrochloride salt improves aqueous solubility compared to the free base, facilitating formulation for intravenous or oral administration .
Synthesis and Manufacturing
Synthetic Route Optimization
The synthesis begins with ethyl 2-cyano-4,4-diethoxybutanoate, which undergoes cyclization with bromoacetaldehyde diethylacetal to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol. Chlorination using phosphorus oxychloride yields 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate . Subsequent nucleophilic substitution with piperidin-4-ylmethanamine introduces the amine sidechain, followed by hydrochloride salt formation (Figure 2).
Recent innovations in this four-step process have achieved:
Industrial-Scale Production
Continuous flow reactors and solvent recycling systems have been adopted to enhance efficiency. For example, substituting batch reactors with microfluidic systems reduces reaction times by 40% while maintaining yields .
Biological Applications and Mechanisms
Kinase Inhibition
The compound’s pyrrolopyrimidine core mimics ATP’s adenine moiety, enabling competitive binding to kinase active sites. Specific applications include:
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JAK/STAT pathway modulation: Derivatives like ruxolitinib (a JAK1/2 inhibitor) share structural motifs with this compound, suggesting potential in myeloproliferative disorders .
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Antimalarial activity: Structural analogs inhibit Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4) with IC values of 0.21–0.53 μM .
Anticancer Activity
In vitro studies demonstrate apoptosis induction in leukemia cell lines (IC = 1.2–3.8 μM) via Bcl-2 suppression and caspase-3 activation . The dihydrochloride form enhances bioavailability in xenograft models, reducing tumor volume by 58% at 10 mg/kg doses .
Future Directions
Ongoing research focuses on:
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